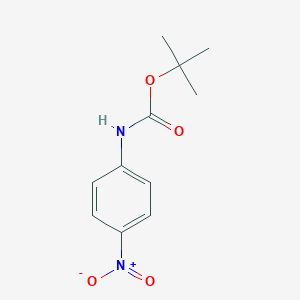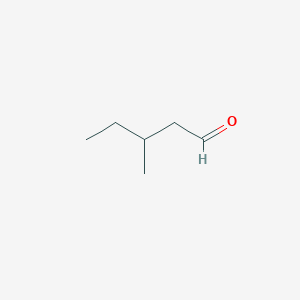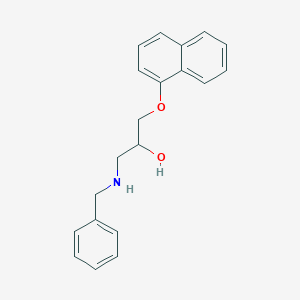
2-Propanol, 1-benzylamino-3-(naphthyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-benzylamino-3-(naphthyloxy)-, also known as BNIP3, is a protein that is involved in the regulation of apoptosis, or programmed cell death. It is a member of the Bcl-2 family of proteins, which are known for their role in regulating the balance between cell survival and cell death. BNIP3 has been the subject of extensive scientific research due to its potential applications in the treatment of cancer and other diseases.
Mechanism Of Action
2-Propanol, 1-benzylamino-3-(naphthyloxy)- works by binding to and inhibiting the activity of other proteins in the Bcl-2 family, which are known for their role in regulating apoptosis. By inhibiting these proteins, 2-Propanol, 1-benzylamino-3-(naphthyloxy)- promotes apoptosis and leads to cell death. This mechanism of action has been the subject of extensive scientific research, and has led to the development of drugs that target 2-Propanol, 1-benzylamino-3-(naphthyloxy)- as a potential treatment for cancer and other diseases.
Biochemical And Physiological Effects
2-Propanol, 1-benzylamino-3-(naphthyloxy)- has a number of biochemical and physiological effects, including the regulation of apoptosis, the promotion of cell death, and the inhibition of other proteins in the Bcl-2 family. These effects have been studied extensively in vitro and in vivo, and have led to the development of drugs that target 2-Propanol, 1-benzylamino-3-(naphthyloxy)- as a potential treatment for cancer and other diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Propanol, 1-benzylamino-3-(naphthyloxy)- in lab experiments include its well-characterized mechanism of action, its potential applications in the treatment of cancer and other diseases, and its availability for use in recombinant DNA technology and chemical synthesis. The limitations of using 2-Propanol, 1-benzylamino-3-(naphthyloxy)- in lab experiments include the need for specialized equipment and expertise, the potential for off-target effects, and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
For research on 2-Propanol, 1-benzylamino-3-(naphthyloxy)- include further studies on its mechanism of action, its potential applications in the treatment of cancer and other diseases, and the development of drugs that target 2-Propanol, 1-benzylamino-3-(naphthyloxy)- as a potential treatment. Other areas of research include the development of new methods for synthesizing 2-Propanol, 1-benzylamino-3-(naphthyloxy)-, the identification of new targets for 2-Propanol, 1-benzylamino-3-(naphthyloxy)- inhibition, and the development of new assays for measuring 2-Propanol, 1-benzylamino-3-(naphthyloxy)- activity.
Synthesis Methods
2-Propanol, 1-benzylamino-3-(naphthyloxy)- can be synthesized using a variety of methods, including recombinant DNA technology and chemical synthesis. Recombinant DNA technology involves inserting the gene for 2-Propanol, 1-benzylamino-3-(naphthyloxy)- into a host organism, such as bacteria or yeast, which then produces the protein. Chemical synthesis involves using chemical reactions to create the protein from its constituent amino acids.
Scientific Research Applications
2-Propanol, 1-benzylamino-3-(naphthyloxy)- has been the subject of extensive scientific research due to its potential applications in the treatment of cancer and other diseases. Studies have shown that 2-Propanol, 1-benzylamino-3-(naphthyloxy)- is involved in the regulation of apoptosis in cancer cells, and that increasing the levels of 2-Propanol, 1-benzylamino-3-(naphthyloxy)- can lead to increased cell death in these cells. This has led to the development of drugs that target 2-Propanol, 1-benzylamino-3-(naphthyloxy)- as a potential treatment for cancer.
properties
CAS RN |
18542-14-8 |
|---|---|
Product Name |
2-Propanol, 1-benzylamino-3-(naphthyloxy)- |
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-(benzylamino)-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C20H21NO2/c22-18(14-21-13-16-7-2-1-3-8-16)15-23-20-12-6-10-17-9-4-5-11-19(17)20/h1-12,18,21-22H,13-15H2 |
InChI Key |
KZYHAULBIOCDFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=CC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




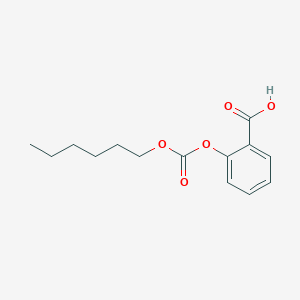
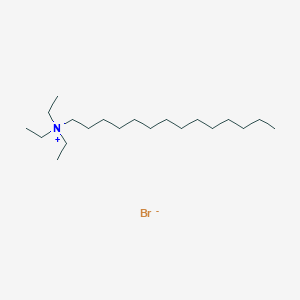

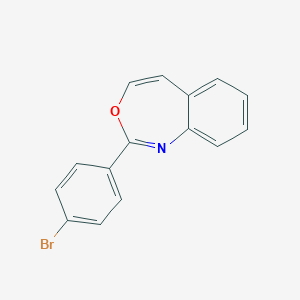
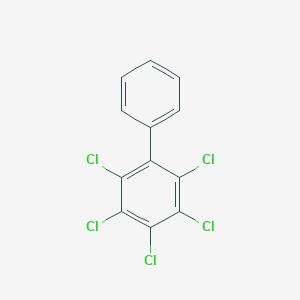
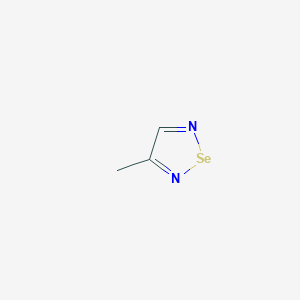
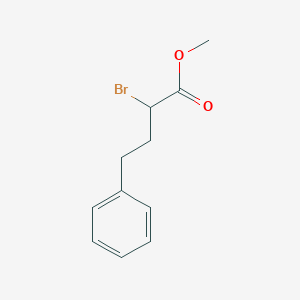
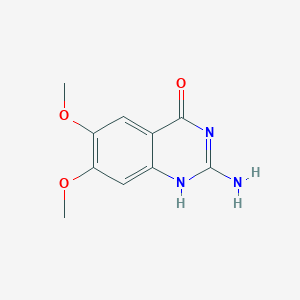
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)

![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
